1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Scientific Research Applications
Synthetic Routes and Chemical Properties
Synthetic Routes for 1,4-disubstituted 1,2,3-triazoles A Review
highlights the significance of the 1,2,3-triazole ring, including derivatives similar to 1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1H-1,2,4-triazole-3-carboxamide, in various applications such as drug discovery, material science, and solid-phase organic synthesis. The stability of triazole derivatives to hydrolysis and their ability to participate in hydrogen bonding make them valuable in creating compounds with specific interactions with biological targets. The review discusses copper-catalyzed azide-alkyne cycloaddition as a key method for synthesizing these compounds, emphasizing their broad spectrum of biological activities and potential for creating new biologically active molecules (Kaushik et al., 2019).
Environmental Impact
Assessment of the impact of the emission of certain organochlorine compounds on the aquatic environment examines the effects of chlorophenols, which are structurally related to the chlorophenyl group in this compound. This study evaluates their moderate toxicity to aquatic life and potential persistence in the environment under certain conditions, shedding light on the environmental considerations necessary when dealing with chlorinated organic compounds (Krijgsheld & Gen, 1986).
Pharmaceutical and Agricultural Applications
Novel 1H-1,2,3-, 2H-1,2,3-, 1H-1,2,4- and 4H-1,2,4-triazole derivatives a patent review (2008 – 2011)
explores the development of new drugs and agricultural chemicals based on triazole derivatives. The broad range of biological activities associated with these compounds, including anti-inflammatory, antimicrobial, and antitumoral properties, highlights their importance in pharmaceutical and agricultural industries. This review underscores the ongoing interest in developing new synthetic methods and evaluating the biological potential of triazole derivatives (Ferreira et al., 2013).
Properties
IUPAC Name |
1-(3,5-dichlorophenyl)-5-methyl-N-propyl-1,2,4-triazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14Cl2N4O/c1-3-4-16-13(20)12-17-8(2)19(18-12)11-6-9(14)5-10(15)7-11/h5-7H,3-4H2,1-2H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AISICVCJIWQRTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C1=NN(C(=N1)C)C2=CC(=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14Cl2N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.